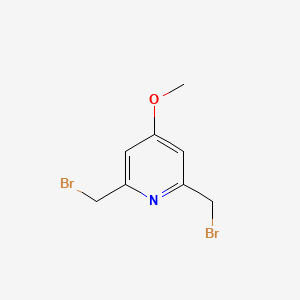
2,6-Bis(bromomethyl)-4-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-methoxypyridine typically involves the bromination of 2,6-bis(hydroxymethyl)-4-methoxypyridine. One common method is to react 2,6-bis(hydroxymethyl)-4-methoxypyridine with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-bis(hydroxymethyl)-4-methoxypyridine in a suitable solvent, such as acetic acid.
- Add an excess of hydrobromic acid to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2,6-Bis(bromomethyl)-4-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid functional groups.
Reduction: Pyridine derivatives with methyl groups replacing the bromomethyl groups.
科学研究应用
2,6-Bis(bromomethyl)-4-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of novel materials, such as polymers and coordination complexes, with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
作用机制
The mechanism of action of 2,6-Bis(bromomethyl)-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The methoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the methoxy group at the 4 position, which may affect its reactivity and binding properties.
2,6-Bis(hydroxymethyl)-4-methoxypyridine: Contains hydroxymethyl groups instead of bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2,6-Bis(chloromethyl)-4-methoxypyridine: Similar structure but with chloromethyl groups, which are less reactive than bromomethyl groups.
Uniqueness
2,6-Bis(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and binding properties. The bromomethyl groups make it highly reactive in nucleophilic substitution reactions, while the methoxy group can enhance its binding affinity and selectivity for specific molecular targets.
属性
CAS 编号 |
86045-20-7 |
|---|---|
分子式 |
C8H9Br2NO |
分子量 |
294.97 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4-5H2,1H3 |
InChI 键 |
HFRMMXYBCNOMSM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















